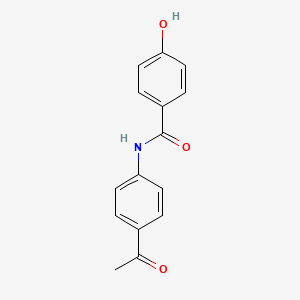
Acetic acid;1-butoxypropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;1-butoxypropan-1-ol is a compound formed by the combination of acetic acid and 1-butoxypropan-1-ol. Acetic acid, also known as ethanoic acid, is a common organic acid with the formula CH₃COOH. It is a colorless liquid with a pungent odor and is widely used in various industrial and household applications. 1-butoxypropan-1-ol, also known as propylene glycol monobutyl ether, is an organic compound with the formula C₇H₁₆O₂. It is a colorless liquid used as a solvent in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-butoxypropan-1-ol can be achieved through the esterification of acetic acid with 1-butoxypropan-1-ol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
CH3COOH+C7H16O2→CH3COOCH2CH2CH2OCH2CH3+H2O
Industrial Production Methods
Industrial production of acetic acid involves the carbonylation of methanol, which is the dominant method for large-scale production. This process involves the reaction of methanol with carbon monoxide in the presence of a catalyst, typically a metal carbonyl complex, under high temperature and pressure conditions . The production of 1-butoxypropan-1-ol can be achieved through the reaction of propylene oxide with butanol in the presence of a catalyst .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;1-butoxypropan-1-ol can undergo various chemical reactions, including:
Esterification: As mentioned earlier, acetic acid can react with alcohols to form esters.
Oxidation: Acetic acid can be oxidized to produce carbon dioxide and water.
Reduction: Acetic acid can be reduced to ethanol.
Substitution: Acetic acid can undergo nucleophilic substitution reactions to form acetates.
Common Reagents and Conditions
Esterification: Acid catalysts such as sulfuric acid or hydrochloric acid.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alcohols or amines.
Major Products Formed
Esterification: Esters such as ethyl acetate.
Oxidation: Carbon dioxide and water.
Reduction: Ethanol.
Substitution: Acetates and other substituted products.
Aplicaciones Científicas De Investigación
Acetic acid;1-butoxypropan-1-ol has various scientific research applications, including:
Chemistry: Used as a solvent in organic synthesis and as a reagent in various chemical reactions.
Biology: Used in the study of cellular processes and as a preservative in biological samples.
Medicine: Used in the formulation of pharmaceuticals and as a topical antimicrobial agent.
Industry: Used as a solvent in the production of coatings, adhesives, and cleaning agents.
Mecanismo De Acción
The mechanism of action of acetic acid;1-butoxypropan-1-ol involves its interaction with various molecular targets and pathways. Acetic acid acts as an antimicrobial agent by disrupting the cell membrane of bacteria and fungi, leading to cell lysis and death . 1-butoxypropan-1-ol acts as a solvent, facilitating the dissolution and interaction of various compounds in chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Propylene glycol monobutyl ether: Similar in structure and used as a solvent in various applications.
Ethylene glycol monobutyl ether: Another glycol ether used as a solvent and in cleaning products.
Butyl acetate: An ester of butanol and acetic acid, used as a solvent in coatings and adhesives.
Uniqueness
Acetic acid;1-butoxypropan-1-ol is unique due to its combination of properties from both acetic acid and 1-butoxypropan-1-ol. It exhibits the antimicrobial properties of acetic acid and the solvent properties of 1-butoxypropan-1-ol, making it a versatile compound for various applications.
Propiedades
Número CAS |
823814-41-1 |
|---|---|
Fórmula molecular |
C9H20O4 |
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
acetic acid;1-butoxypropan-1-ol |
InChI |
InChI=1S/C7H16O2.C2H4O2/c1-3-5-6-9-7(8)4-2;1-2(3)4/h7-8H,3-6H2,1-2H3;1H3,(H,3,4) |
Clave InChI |
RCFNALDWNZGDCJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(CC)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


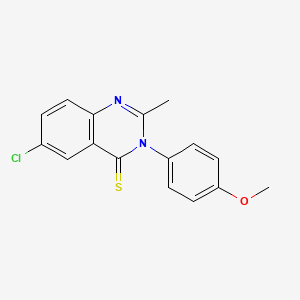
![[1,3]Thiazolo[5,4-f][2,1]benzothiazole](/img/structure/B14220822.png)
![Benzonitrile, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-](/img/structure/B14220824.png)
![4H-Thieno[3,2-c][1]benzopyran-4-one, 2-methyl-3-phenyl-](/img/structure/B14220826.png)
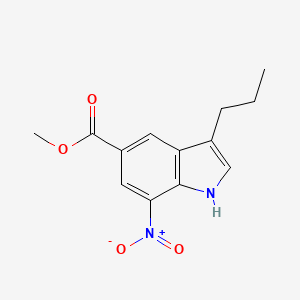
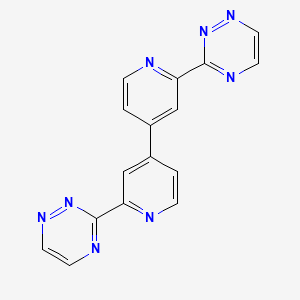
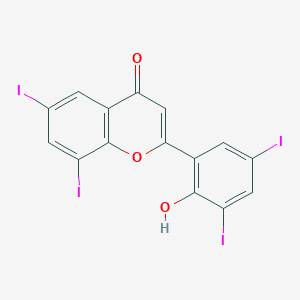
![3-methyl-N,N-dipentyl-4-[(E)-2-quinolin-4-ylethenyl]aniline](/img/structure/B14220858.png)
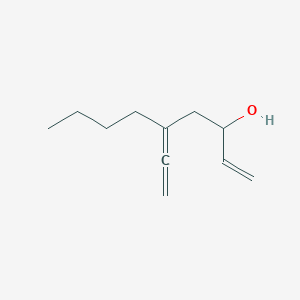
![5-Chloro-4-ethyl-6-{4-[(propan-2-yl)oxy]phenyl}pyrimidine](/img/structure/B14220874.png)
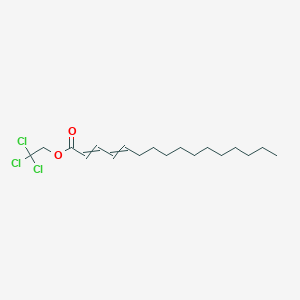

![N~1~-[(2-Fluorophenyl)methyl]-N~2~-(4-methylpentan-2-yl)ethane-1,2-diamine](/img/structure/B14220895.png)
